molecular formula C11H14N2O3 B13487415 6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid

6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid

Cat. No.: B13487415
M. Wt: 222.24 g/mol
InChI Key: XWRZUKSTUINUGP-UHFFFAOYSA-N
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Description

6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with an oxolan-2-ylmethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxolan-2-ylmethylamine: This can be achieved by reacting oxirane (ethylene oxide) with methylamine under controlled conditions.

    Substitution Reaction: The oxolan-2-ylmethylamine is then reacted with 6-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the oxolan-2-ylmethylamino group.

    Nicotinic Acid (3-pyridinecarboxylic acid): Similar pyridine ring structure with a carboxylic acid group at the 3-position.

    Isonicotinic Acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.

Uniqueness

6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid is unique due to the presence of the oxolan-2-ylmethylamino group, which imparts distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

6-(oxolan-2-ylmethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)8-3-4-10(12-6-8)13-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,12,13)(H,14,15)

InChI Key

XWRZUKSTUINUGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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